5-Pyridin-3-yl-1,3-dihydro-2H-indol-2-one
Overview
Description
indoline , belongs to the indole family of heterocyclic compounds Its structure features a pyridine ring fused to an indole ring
Chemical Formula: C₉H₈N₂O
IUPAC Name: 5-Pyridin-3-yl-1,3-dihydro-2H-indol-2-one
Appearance: Crystalline, colorless, with a specific odor
Indoline serves as a crucial building block in the synthesis of various biologically active molecules due to its aromatic nature and diverse reactivity . Let’s explore its preparation methods, chemical reactions, applications, and more.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Bischler–Möhlau Indole Synthesis:
Other Methods:
Industrial Production:: Indoline is industrially produced through efficient synthetic routes, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
Indoline undergoes several reactions:
Electrophilic Substitution:
Major Products:
Scientific Research Applications
Indoline derivatives exhibit diverse biological activities:
Antiviral: Some indoline derivatives show inhibitory activity against influenza A and Coxsackie B4 viruses .
Anti-inflammatory: Certain chalcones of indoline demonstrate anti-inflammatory effects .
Antitubercular: Imidazole-containing compounds related to indoline have potential antitubercular properties .
Mechanism of Action
The exact mechanism by which indoline exerts its effects varies based on specific derivatives. It often involves interactions with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Indoline’s uniqueness lies in its hybrid structure, combining features of both pyridine and indole. Similar compounds include:
- Indole itself
- Tryptophan (a natural amino acid)
- Other indole-based alkaloids
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-pyridin-3-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H10N2O/c16-13-7-11-6-9(3-4-12(11)15-13)10-2-1-5-14-8-10/h1-6,8H,7H2,(H,15,16) |
InChI Key |
LRXSVYIRRDZVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CN=CC=C3)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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